5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H6N2O4S |
|---|---|
Molecular Weight |
226.21 g/mol |
IUPAC Name |
5-(4-methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4S/c1-13-4-2-5(15-3-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) |
InChI Key |
XVMBNUFCCWETLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxythiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid.
Reduction: Formation of 5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxamide.
Substitution: Formation of esters or amides depending on the reactants used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a methoxy-substituted thiophene moiety, contributing to its distinctive chemical reactivity. Its molecular formula is C₈H₆N₂O₄S, with a molecular weight of 226.21 g/mol. The presence of the oxadiazole ring enhances its biological activity, making it a candidate for drug discovery and development.
Anticancer Activity
Research indicates that compounds within the oxadiazole class exhibit significant anticancer activities. For instance, molecular docking studies suggest that 5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid may interact with proteins involved in cancer progression. In vitro studies have shown promising results against various cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| A375 | 1.22 |
| MCF-7 | 0.23 |
| ACHN | 0.11 |
These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial properties. Similar compounds in the oxadiazole family have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Antiparasitic Activity
This compound shows potential as an antiparasitic agent. Studies have reported its activity against protozoan parasites such as Trypanosoma cruzi and Leishmania spp., with effective concentrations indicating significant therapeutic potential .
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for its development as a drug candidate. Molecular docking studies have indicated that this compound may bind effectively to specific enzymes and receptors involved in disease pathways, particularly in cancer .
Mechanism of Action
The mechanism of action of 5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxadiazole ring can facilitate interactions with nucleophilic sites, while the methoxy and carboxylic acid groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Nitrothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Biological Activity
5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHNOS. Its structure includes a methoxythiophene moiety attached to an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.56 µg/mL |
| Escherichia coli | 32 µg/mL |
| Mycobacterium tuberculosis | 0.045 µg/mL |
These results suggest that the compound may disrupt bacterial cell wall synthesis or metabolic pathways, potentially through inhibition of key enzymes involved in fatty acid biosynthesis .
Antiparasitic Activity
The compound has shown promising results in antiparasitic assays, particularly against Trypanosoma cruzi and Leishmania species. In vitro studies reported effective concentrations (EC) as low as 2.9 µM against T. cruzi amastigotes, indicating strong potential for treating parasitic infections .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as enoyl reductase (InhA), crucial for fatty acid biosynthesis in mycobacteria. This inhibition leads to cell lysis and death of the bacteria .
- Disruption of Metabolic Pathways : It may interfere with metabolic pathways in parasites, affecting their proliferation and survival .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antibacterial Efficacy : A study demonstrated that oxadiazole derivatives exhibited strong antibacterial activity against both drug-sensitive and resistant strains of M. tuberculosis. The compound's MIC values indicate it could serve as a lead compound for developing new antibiotics .
- Antiproliferative Effects : In cancer research, derivatives have shown activity against chronic myeloid leukemia cell lines with EC values ranging from 5.5 to 13.2 µM, suggesting potential use in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
